Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate
Description
Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate is a malonate ester derivative featuring a 2-methylthiazole substituent linked via an aminomethylene group. This compound belongs to the class of push-pull alkenes, where the electron-withdrawing ester groups and electron-donating aminoheterocyclic moiety create a conjugated system. Such compounds are of interest in medicinal chemistry and materials science due to their reactivity in cycloadditions, nucleophilic substitutions, and applications as intermediates in heterocyclic synthesis .
Properties
Molecular Formula |
C12H16N2O4S |
|---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
diethyl 2-[[(2-methyl-1,3-thiazol-5-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C12H16N2O4S/c1-4-17-11(15)9(12(16)18-5-2)6-14-10-7-13-8(3)19-10/h6-7,14H,4-5H2,1-3H3 |
InChI Key |
ZQCQVJOJOCZRFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CN=C(S1)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 2-methylthiazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate has been evaluated for its antimicrobial properties, particularly against multidrug-resistant pathogens. In a recent study, this compound demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.
Antifungal Activity
Research indicates that derivatives of this compound exhibit promising antifungal activity. In vitro assays showed that specific derivatives inhibited the growth of phytopathogens effectively, with some compounds achieving IC50 values below 0.5 µM, surpassing the efficacy of established antifungal agents .
Anticancer Potential
The anticancer properties of this compound have also been explored. Case studies reveal that this compound can significantly reduce cell viability in various cancer cell lines at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through a reaction involving appropriate thiazole precursors.
- Malonic Ester Synthesis : The malonate moiety is introduced via standard malonic ester synthesis techniques.
- Coupling Reaction : The thiazole derivative is coupled with the malonate to form the final product.
This multi-step synthesis highlights the versatility of this compound in organic synthesis.
Case Study on Antibacterial Efficacy
A study focused on evaluating the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens found that this compound exhibited significant activity against MRSA strains, indicating its potential as an alternative therapeutic agent.
Case Study on Cytotoxic Effects
In a comparative study assessing cytotoxic effects on cancer cell lines, this compound showed remarkable reduction in cell viability at concentrations exceeding 10 µM, highlighting its potential role in cancer treatment strategies .
Mechanism of Action
The mechanism of action of Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Substituents
Diethyl 2-(Benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate (5fc)
- Structure : Incorporates benzo[b]thiophene and 6-chlorobenzo[d]thiazole moieties.
- Synthesis : Prepared using Q catalyst (10 mol%) at 25°C for 72 hours, yielding 76% .
- Properties : Melting point = 113–115°C; enantiomeric purity = 82.0% (HPLC).
- Comparison: The bulky aromatic substituents increase melting point compared to simpler thiazole derivatives.
Diethyl 2-[(1-Methyl-5-nitro-1H-imidazol-4-yl)methylene]malonate (3)
- Structure : Features a nitro-substituted imidazole ring.
- Synthesis : Described in prior literature under similar malonate condensation conditions .
- Comparison : The nitro group introduces strong electron-withdrawing effects, likely increasing stability but reducing nucleophilicity at the methylene carbon compared to the 2-methylthiazole analogue .
Diethyl 2-[(2-Methyl-5-nitrothiazol-4-yl)methylene]malonate (8)
- Structure : Contains a nitrothiazole substituent.
- Comparison: The nitro group on the thiazole ring may enhance antibacterial activity, as seen in quinolone derivatives .
Esters with Variable Alkyl Chains
Dipropyl and Dibenzyl Malonates (5gr, 5gc, 5hr)
Functional Group Variations
Diethyl 2-(Ethoxymethylene)malonate
- Structure: Ethoxy group replaces the aminothiazole moiety.
- Applications: Key reagent in Gould-Jacob reactions for synthesizing quinolones with broad-spectrum antibacterial activity .
- Comparison: The ethoxy group enhances electrophilicity at the methylene carbon, making it more reactive in cyclocondensation reactions than the aminothiazole derivative .
Diethyl 2-([(1-Methyl-1H-pyrazol-5-yl)amino]methylene)malonate (PI-18510)
Biological Activity
Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its antimicrobial, antifungal, and anticancer activities, along with relevant data and case studies.
Chemical Structure and Properties
This compound features a thiazole ring that is known for its role in various biological activities. The molecular formula is C₁₄H₁₈N₂O₄S, with a molecular weight of approximately 334.39 g/mol. The structural uniqueness of this compound allows it to interact with biological systems effectively.
Antimicrobial Activity
Compounds containing thiazole rings, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogens, making them valuable in developing new antibiotics.
Antifungal Activity
A study evaluated the antifungal activity of this compound against Fusarium oxysporum , a common plant pathogen. The compound exhibited dose-dependent inhibition of mycelial growth, with an IC₅₀ value indicating potent antifungal activity. Comparatively, the efficacy was assessed against standard antifungal agents, revealing promising results for this compound as a potential fungicide.
| Compound | IC₅₀ (µM) | Activity Type |
|---|---|---|
| This compound | <0.5 | Fungicidal |
| Positive Control (Mancozeb) | 0.1 | Fungicidal |
| Positive Control (Iprodione) | 0.5 | Fungistatic |
The compound's effectiveness as a fungicide suggests its potential application in agricultural settings to control fungal diseases.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound, particularly its ability to inhibit MALT1 protease activity. MALT1 is implicated in various cancers, including diffuse large B-cell lymphoma (DLBCL). By inhibiting MALT1, this compound shows promise as a therapeutic agent in cancer treatment.
Case Studies and Research Findings
- MALT1 Inhibition : A patent describes the use of this compound as an inhibitor of MALT1 in cancer therapies. The compound's ability to disrupt MALT1 activity could lead to reduced tumor growth in DLBCL models .
- Fungal Pathogen Testing : In vitro assays demonstrated that the compound effectively inhibited the mycelial growth of Fusarium oxysporum , showing an IC₅₀ value lower than many standard antifungals . This suggests a mechanism that may involve disruption of cellular processes critical for fungal survival.
- Synergistic Effects : Research has indicated potential synergistic effects when this compound is combined with other antifungal agents, enhancing overall efficacy against resistant strains of fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
